2-(1H-imidazol-5-yl)ethyl carbamimidothioate;hydrobromide
Description
Overview of Histamine (B1213489) Receptors (H1, H2, H3, H4) in Physiological and Pathophysiological Contexts
The four histamine receptor subtypes are distributed throughout the body and are involved in distinct physiological functions. news-medical.netwikipedia.org
H1 Receptors: Primarily located on smooth muscle cells, endothelial cells, and in the central nervous system, H1 receptors are instrumental in allergic reactions, leading to responses like bronchoconstriction and vasodilation. wikipedia.orgclevelandclinic.org They also play a role in regulating the sleep-wake cycle, appetite, and body temperature. clevelandclinic.org
H2 Receptors: Found predominantly on parietal cells in the stomach lining, H2 receptors are key regulators of gastric acid secretion. wikipedia.orgclevelandclinic.org Their activation stimulates the production of stomach acid. clevelandclinic.org
H3 Receptors: These receptors are mainly found in the central nervous system, where they act as presynaptic autoreceptors, modulating the synthesis and release of histamine and other neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). news-medical.netwikipedia.org This modulation makes the H3 receptor a significant target for neurological and psychiatric research. nih.gov
H4 Receptors: Primarily expressed on cells of the immune system, such as mast cells, eosinophils, and T cells, H4 receptors are involved in inflammatory and immune responses. news-medical.netwikipedia.org
Importance of Histamine Receptor Ligands in Biomedical Research
The development of selective ligands—agonists and antagonists—for each histamine receptor subtype has been pivotal in understanding their specific roles in health and disease. researchgate.netmdpi.com These pharmacological tools have enabled researchers to dissect the complex signaling pathways and physiological functions associated with each receptor. researchgate.net For instance, the use of H1 antagonists (antihistamines) has been fundamental in managing allergic conditions, while H2 antagonists have revolutionized the treatment of peptic ulcers. researchgate.netconicet.gov.ar More recently, ligands targeting H3 and H4 receptors are under investigation for their potential in treating a variety of disorders, including neurological conditions and inflammatory diseases. nih.govmdpi.com
Historical Perspective on Histamine Receptor Agonists in Research
The journey to understand the histaminergic system began with the synthesis of histamine in 1907. imrpress.com Early research focused on its role in allergy, leading to the development of the first antihistamines. researchgate.net The discovery of a second histamine receptor, H2, by Sir James Black and his team in the 1970s was a landmark achievement that led to the development of H2-receptor antagonists and a deeper understanding of gastric acid secretion. nih.gov The subsequent identification of H3 and H4 receptors further expanded the field, revealing the multifaceted nature of histamine's actions. researchgate.netnih.gov The development of selective agonists for these receptors, such as Imetit (B1201578) for H3 and H4 receptors, has provided researchers with invaluable tools to probe their functions and explore new therapeutic avenues. medchemexpress.comtocris.comrndsystems.com
Structure
2D Structure
Properties
CAS No. |
32385-58-3 |
|---|---|
Molecular Formula |
C6H11BrN4S |
Molecular Weight |
251.15 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)ethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C6H10N4S.BrH/c7-6(8)11-2-1-5-3-9-4-10-5;/h3-4H,1-2H2,(H3,7,8)(H,9,10);1H |
InChI Key |
FIXBOCUGFDYGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCSC(=N)N.Br |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Imetit Dihydrobromide |
Origin of Product |
United States |
Imetit Dihydrobromide: a Potent and Selective Histamine Receptor Agonist for Research Applications
Agonistic Profile at Histamine (B1213489) H3 and H4 Receptors
Imetit (B1201578) dihydrobromide demonstrates a strong and specific interaction with histamine H3 and H4 receptors, making it a valuable tool for studying the roles of these receptors in various physiological processes.
High Affinity Binding Characteristics
Imetit dihydrobromide exhibits high affinity for both histamine H3 and H4 receptors. medchemexpress.comtocris.comrndsystems.com Its binding affinity is expressed in terms of the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. Research has shown that imetit dihydrobromide has a Ki value of 0.3 nM for the H3 receptor and 2.7 nM for the H4 receptor. medchemexpress.comtocris.comrndsystems.commedchemexpress.com This high affinity signifies a strong and specific binding interaction with these receptor subtypes.
In functional assays, imetit dihydrobromide has been shown to be a potent agonist. For instance, it can induce a shape change in eosinophils with an EC50 of 25 nM, a functional response mediated by histamine receptor activation. tocris.commedchemexpress.com Furthermore, in isolated rat cerebral cortex slices, imetit reduces potassium-induced histamine release with an EC50 value of 2.8 nM, demonstrating its potency as an H3 receptor agonist. caymanchem.com
Binding Affinity of Imetit Dihydrobromide
| Receptor | Ki (nM) |
|---|---|
| Histamine H3 | 0.3 medchemexpress.comtocris.comrndsystems.commedchemexpress.com |
| Histamine H4 | 2.7 medchemexpress.comtocris.comrndsystems.commedchemexpress.com |
Receptor Selectivity Profile (H1, H2, 5-HT3)
A key feature of imetit dihydrobromide is its selectivity for H3 and H4 receptors over other related receptors. Studies have demonstrated that it has a significantly lower affinity for histamine H1 and H2 receptors, with selectivity observed at concentrations up to 100 µM. caymanchem.comcaymanchem.com This high degree of selectivity is crucial for researchers to specifically investigate the functions of H3 and H4 receptors without the confounding effects of activating H1 or H2 receptors.
Furthermore, imetit dihydrobromide has been tested for its activity at the serotonin (B10506) 5-HT3 receptor. While it does show some affinity for this receptor, it is considerably lower than its affinity for H3 and H4 receptors, with a reported Ki value of 240 nM. caymanchem.comcaymanchem.com
Selectivity Profile of Imetit Dihydrobromide
| Receptor | Affinity/Activity |
|---|---|
| Histamine H1 | Low affinity (selective at concentrations up to 100 µM) caymanchem.comcaymanchem.com |
| Histamine H2 | Low affinity (selective at concentrations up to 100 µM) caymanchem.comcaymanchem.com |
| Serotonin 5-HT3 | Ki = 240 nM caymanchem.comcaymanchem.com |
General Pharmacological Classification and Research Utility
Imetit dihydrobromide is classified as a histamine H3 and H4 receptor agonist. nih.govguidetopharmacology.orgtocris.com This classification stems from its ability to bind to and activate these receptors, mimicking the effects of the endogenous ligand, histamine. nih.gov Due to its high potency and selectivity, imetit dihydrobromide is widely used as a standard agonist in pharmacological research. guidetopharmacology.org
Its primary utility lies in the investigation of the physiological and pathophysiological roles of H3 and H4 receptors. pubcompare.ai Researchers utilize imetit dihydrobromide in various experimental settings, including in vitro receptor binding assays and cell-based functional studies, to elucidate the complex signaling pathways and cellular responses mediated by these receptors. pubcompare.ai For example, it has been used to study the involvement of H3 and H4 receptors in inflammatory responses and neurotransmitter release. pubcompare.ainih.gov The centrally active nature of imetit following systemic administration further expands its utility to in vivo studies investigating the central nervous system effects of H3 and H4 receptor activation. tocris.comrndsystems.com
Molecular Mechanisms of Action of Imetit Dihydrobromide
Receptor Binding Dynamics and Conformational Interactions
The binding of Imetit (B1201578) dihydrobromide to histamine (B1213489) receptors is a dynamic process governed by specific molecular interactions that lead to receptor activation.
The stable binding of Imetit dihydrobromide to its target receptors is significantly promoted by the formation of hydrogen bonds with key amino acid residues within the receptor's binding pocket. scbt.com This interaction is crucial for stabilizing the ligand-receptor complex in an active conformation, which is a prerequisite for initiating downstream signaling. scbt.com The imidazole (B134444) ring of Imetit, a common feature in histamine receptor ligands, can act as both a hydrogen bond donor and acceptor. Amino acid residues such as asparagine, glutamine, serine, threonine, and tyrosine, which contain polar side chains, are potential partners for these hydrogen bonding interactions. harvard.edu These bonds help to precisely orient the Imetit molecule within the binding site, ensuring efficient and potent receptor activation.
The chemical structure of Imetit is fundamental to its high affinity and agonist activity at H3 and H4 receptors. medchemexpress.comrndsystems.com Imetit, or S-[2-(Imidazol-4-yl)ethyl]isothiourea, features an imidazole ring connected to an isothiourea group via an ethyl linker. pubcompare.ainih.gov The dihydrobromide salt form enhances its lipophilicity, which can influence its interaction with the lipid bilayers of cell membranes where the receptors are embedded. scbt.comscbt.com
The isothiourea group and the imidazole ring are critical for receptor engagement. Studies on structurally distinct analogues of Imetit have revealed that even subtle changes to the molecule can significantly alter receptor interaction, leading to biases toward specific receptor isoforms. vu.nl This highlights the tight structure-activity relationship governing how the molecule engages with and activates the receptor, leading to specific conformational changes that trigger intracellular signaling. scbt.com
The table below summarizes the binding affinities of Imetit dihydrobromide for the histamine H3 and H4 receptors.
| Receptor | K_i Value (nM) |
| Histamine H3 Receptor | 0.3 |
| Histamine H4 Receptor | 2.7 |
| Data sourced from multiple references. medchemexpress.comrndsystems.comtocris.comnih.gov |
Intracellular Signaling Cascades Modulated by Imetit Dihydrobromide
Upon binding to its target receptors, Imetit dihydrobromide modulates several key intracellular signaling pathways.
The histamine H3 and H4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o class of G proteins. researchgate.netuni-regensburg.de Activation of these receptors by Imetit initiates the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. semanticscholar.org The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase. researchgate.net This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.net A reduction in cAMP levels results in diminished activity of Protein Kinase A (PKA), a key enzyme in many cellular processes. researchgate.net This Gαi/o-mediated pathway is a central mechanism through which Imetit exerts its effects. researchgate.net
Imetit dihydrobromide has been shown to modulate intracellular calcium (Ca²⁺) levels. nih.gov Activation of the H3 receptor by Imetit leads to a reduction in the rise of intracellular Ca²⁺ concentration following membrane depolarization. nih.gov This effect is critical in neuronal contexts, where calcium influx is a key trigger for neurotransmitter release. By limiting the increase in intracellular Ca²⁺, Imetit effectively attenuates the exocytosis of neurotransmitters. nih.gov This modulation is a direct consequence of H3 receptor activation, as the effect is absent in cells lacking this receptor. nih.gov
The table below presents the functional potency of Imetit dihydrobromide in a specific cellular assay.
| Assay | EC_50 Value (nM) |
| Induction of shape change in eosinophils | 25 |
| Data sourced from multiple references. medchemexpress.comrndsystems.comtocris.comnih.gov |
Neurochemical Modulation by Imetit Dihydrobromide
As a potent H3 receptor agonist, Imetit dihydrobromide significantly impacts the neurochemical landscape of the central nervous system. The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, and as a heteroreceptor on other types of neurons. vu.nl
As an autoreceptor agonist, Imetit inhibits the synthesis and release of histamine. vu.nl Research has demonstrated that administration of Imetit leads to a decrease in hypothalamic histamine levels. nih.gov
As a heteroreceptor agonist, Imetit modulates the release of several other key neurotransmitters. vu.nl Studies have shown that H3 receptor activation by Imetit attenuates the release of norepinephrine (B1679862) from cardiac sympathetic nerve terminals. nih.gov Furthermore, the H3 receptor is known to modulate the release of other neurotransmitters including dopamine (B1211576), acetylcholine, and serotonin (B10506), indicating the broad neurochemical influence of Imetit. vu.nl
Attenuation of Neurotransmitter Exocytosis (e.g., Norepinephrine)
Imetit, by activating presynaptic histamine H3 receptors, plays a significant role in the attenuation of norepinephrine exocytosis from sympathetic nerve endings. nih.govahajournals.org This inhibitory effect is a key component of its pharmacological profile.
Activation of the Gi/Go protein-coupled H3 receptor initiates a cascade of intracellular events that curtails the release of norepinephrine. researchgate.net One of the primary mechanisms is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA). researchgate.net This reduction in PKA activity is crucial as PKA is involved in the phosphorylation and potentiation of voltage-gated calcium channels. researchgate.net
Consequently, the diminished PKA activity leads to a reduced influx of calcium ions (Ca²⁺) through N-type and L-type voltage-gated calcium channels upon nerve depolarization. researchgate.netpnas.org Since calcium influx is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, a process known as exocytosis, this reduction in intracellular calcium concentration effectively inhibits the release of norepinephrine. pnas.orgpnas.org
Research has demonstrated this effect in various tissues. In studies using cardiac synaptosomes isolated from the human heart, the selective H3-receptor agonist imetit was shown to inhibit the depolarization-induced release of norepinephrine. ahajournals.org For instance, depolarization of cardiac synaptosomes with potassium chloride (K⁺) leads to norepinephrine release, and the presence of 100 nM imetit can inhibit this K⁺-induced release by approximately 40-60%. researchgate.net This effect is preventable by the selective H3 receptor antagonist thioperamide (B1682323), confirming the H3 receptor's involvement. researchgate.netpnas.org
| Experimental Model | Condition | Effect of Imetit (100 nM) | Reference |
|---|---|---|---|
| Cardiac Synaptosomes | K⁺-induced Depolarization | ~40-60% inhibition of Norepinephrine release | researchgate.net |
| SH-SY5Y-H₃ Cells | K⁺-induced Depolarization | Significant attenuation of Norepinephrine release | pnas.org |
| Guinea-pig Ileum Sympathetic Nerves | Electrical Stimulation | Inhibition of Norepinephrine release (in the presence of an α₂-adrenoceptor antagonist) | nih.gov |
Regulation of Neuropeptide Release (e.g., Substance P)
Beyond its influence on classical neurotransmitters, Imetit also regulates the release of neuropeptides, such as Substance P (SP). scirp.org Substance P is a tachykinin neuropeptide involved in neurogenic inflammation, pain transmission, and various immune responses. nih.govwikipedia.org The regulatory action of Imetit is again mediated by presynaptic H3 receptors located on sensory nerve endings. scirp.orgahajournals.org
Activation of these H3 receptors on sensory C-fibers by imetit has been shown to inhibit the release of neuropeptides. ahajournals.org For example, in animal models of allergic rhinitis, the H3 receptor agonist imetit was found to decrease the concentration of Substance P and its receptor in the nasal mucosa. scirp.org This effect is believed to contribute to the suppression of allergic symptoms. scirp.org
The mechanism involves the inhibition of neuropeptide release from the peripheral terminals of sensory nerves. This is particularly relevant in conditions of neurogenic inflammation, where sensory nerve activation leads to the release of SP, causing vasodilation and plasma extravasation. wikipedia.org By activating presynaptic H3 receptors, imetit can dampen this response. Studies have shown that imetit can inhibit the capsaicin-induced release of calcitonin gene-related peptide (CGRP), another neuropeptide often co-released with Substance P, from cardiac sensory C-fibers by approximately 50%. ahajournals.org This inhibitory effect was blocked by the H3-receptor antagonist thioperamide, confirming the receptor's role. ahajournals.org
Furthermore, there exists a feedback loop where neuropeptides like CGRP can trigger histamine release from mast cells, and this released histamine can then act on presynaptic H3 receptors to inhibit further neuropeptide release. ahajournals.org Imetit effectively mimics the inhibitory component of this natural feedback mechanism.
| Experimental Model | Condition | Effect of Imetit | Reference |
|---|---|---|---|
| Guinea Pig Model of Allergic Rhinitis | Allergic Inflammation | Decreased concentration of Substance P and its receptor in nasal mucosa | scirp.org |
| Isolated Guinea Pig Heart | Capsaicin-induced C-fiber activation | ~50% inhibition of CGRP overflow (co-released with Substance P) | ahajournals.org |
| Murine Model of Allergic Rhinitis | Allergic Symptoms | Decreased nasal symptoms, possibly via inhibition of Substance P release | scirp.org |
Cellular Responses in Eosinophil Models
Imetit dihydrobromide elicits significant responses in human eosinophils, primarily through its action on the histamine H4 receptor. These responses include changes in cell morphology, directed migration, and the expression of surface proteins crucial for cellular adhesion.
Imetit dihydrobromide has been demonstrated to induce a rapid and transient change in the shape of human eosinophils. rndsystems.commedchemexpress.comtocris.com This effect mimics the action of histamine and is mediated by the histamine H4 receptor. nih.govnih.gov Studies have shown that Imetit is a potent inducer of this morphological change, with a reported half-maximal effective concentration (EC₅₀) of 25 nM. rndsystems.commedchemexpress.comtocris.comchemsrc.comnih.govnih.gov This shape change is a critical prerequisite for cell movement.
In addition to shape change, the activation of H4 receptors by agonists like Imetit mediates eosinophil chemotaxis, which is the directed migration of cells toward a chemical stimulus. nih.govnih.gov Histamine itself induces eosinophil chemotaxis with an EC₅₀ of 83 nM, an effect that is blocked by H4 receptor antagonists, confirming the receptor's role in this process. nih.govnih.gov The ability of Imetit to potently activate this receptor suggests its role in initiating eosinophil migration. nih.gov
Effect of Imetit on Eosinophil Shape Change
| Agonist | Effect | EC50 (nM) | Source(s) |
|---|---|---|---|
| Imetit | Induction of Shape Change | 25 | rndsystems.commedchemexpress.comtocris.comchemsrc.comnih.govnih.gov |
The activation of histamine H4 receptors on eosinophils leads to the upregulation of cell surface adhesion molecules. nih.govnih.gov Specifically, histamine stimulation has been shown to increase the expression of CD11b/CD18 (also known as Mac-1) and CD54 (also known as ICAM-1). nih.govnih.govmedchemexpress.comnirmauni.ac.in This effect is concentration-dependent and is blocked by H4 receptor antagonists. nih.govnih.gov As a potent H4 receptor agonist, Imetit mimics this action, promoting the increased expression of these molecules, which is a key step in the process of eosinophil adhesion to the endothelium during an inflammatory response. nih.govnih.govresearchgate.net
Functional Assays in Isolated Tissue Preparations
Functional assays using isolated tissues have further elucidated the pharmacological actions of Imetit dihydrobromide, particularly its inhibitory effects on neuronal signaling pathways in the peripheral and central nervous systems.
In the guinea pig ileum, histamine H3 receptors are present on myenteric plexus nerve terminals and mediate the inhibition of neurotransmitter release. core.ac.ukresearchgate.net Functional test systems have been developed based on the inhibitory effect of H3 receptor agonists on electrically evoked cholinergic contractions in preparations of the guinea pig intestine. core.ac.uk Activation of these presynaptic H3 receptors inhibits the release of acetylcholine, thereby reducing the contractile response of the smooth muscle to electrical stimulation. researchgate.net While direct studies on Imetit in this specific assay are not detailed, as a potent H3 receptor agonist, it is expected to exert a strong inhibitory effect on these cholinergic twitch contractions, consistent with the established function of H3 receptors in this tissue. core.ac.ukresearchgate.net The inhibitory histamine receptor in the guinea pig ileum has been classified as belonging to the H3 subtype. researchgate.netvu.nl
Imetit demonstrates a powerful regulatory role on histamine neurotransmission in the central nervous system. nih.gov In studies using slices and synaptosomes from the rat cerebral cortex, Imetit acts as a full agonist at presynaptic H3 autoreceptors to inhibit the K⁺-induced release of endogenously synthesized histamine. nih.gov It proved to be highly potent in this capacity, with reported EC₅₀ values of 1.0 ± 0.3 nM in brain slices and 2.8 ± 0.7 nM in synaptosomes. nih.gov In these preparations, Imetit was found to be approximately four times more potent than (R)-alpha-methylhistamine and 60 times more potent than histamine itself at inhibiting histamine release. nih.gov This effect was competitively antagonized by the selective H3 receptor antagonist thioperamide, confirming the action is mediated by H3 receptors. nih.gov
Inhibitory Effect of Imetit on Histamine Release in Rat Cerebral Cortex
| Preparation | Parameter | Value (nM) | Source(s) |
|---|---|---|---|
| Rat Brain Slices | EC50 | 1.0 ± 0.3 | nih.gov |
| Rat Brain Synaptosomes | EC50 | 2.8 ± 0.7 | nih.gov |
Conclusion
Imetit (B1201578) dihydrobromide is a powerful pharmacological tool that has significantly advanced our understanding of the histaminergic system, particularly the roles of the H3 and H4 receptors. Its high potency and selectivity have made it invaluable in a wide range of research applications, from elucidating fundamental mechanisms of neurotransmission to exploring potential therapeutic strategies for neurological, inflammatory, and metabolic disorders. As research into the complexities of the histaminergic system continues, Imetit dihydrobromide will undoubtedly remain a key compound in the arsenal (B13267) of pharmacologists and neuroscientists.
In Vivo Pharmacological Investigations of Imetit Dihydrobromide in Preclinical Animal Models
Central Nervous System Modulation
Influence on Apomorphine-Induced Behaviors
The influence of Imetit (B1201578) dihydrobromide on behaviors induced by the dopamine (B1211576) agonist apomorphine (B128758) has been indirectly suggested through studies on other histamine (B1213489) H3 receptor agonists. In a preclinical model using rats with unilateral 6-hydroxydopamine lesions, a model for Parkinson's disease, the H3 receptor agonist immepip (B124233) was observed to decrease apomorphine-induced turning behavior. nih.gov This turning behavior is a standard measure of dopamine receptor stimulation in this model. The study highlighted the complex interactions of the histaminergic system within the basal ganglia neurocircuitry. nih.gov
Activation of H3 receptors can modulate the release of several neurotransmitters, including dopamine. wikipedia.orgpatsnap.com Specifically, H3 receptor activation has been shown to antagonize locomotor behavior induced by D2 receptor stimulation in reserpinized mice. mdpi.com This suggests that H3 receptor agonists like Imetit could potentially counteract dopamine-mediated behaviors. One study proposed that the co-administration of the H3 receptor agonist immepip could counteract the effects of L-Dopa, a precursor to dopamine, and reduce dyskinesias, which are involuntary movements that can be induced by dopaminergic stimulation. mdpi.com While these studies did not use Imetit dihydrobromide directly, the findings with other H3 receptor agonists strongly suggest a potential for Imetit to modulate apomorphine-induced behaviors through its interaction with the dopaminergic system.
Effects on Somatosensory Transmission Pathways in Spinal Cord
Investigations into the role of histamine H3 receptors suggest a modulatory effect on somatosensory transmission, particularly nociception, at the spinal cord level. Activation of H3 receptors located on the spinal terminals of sensory fibers has been shown to reduce nociceptive responses. nih.gov
Preclinical studies using the selective H3 receptor agonist immepip have demonstrated a reduction in flinching behavior in the formalin test, a model of inflammatory pain. nih.gov This effect is believed to be mediated by the inhibition of transmitter release from sensory fibers at presynaptic sites in the spinal cord. nih.gov Further research has indicated that the antinociceptive profile of H3 agonists is specific to the modality and intensity of the stimulus, with a notable attenuation of responses to low-intensity mechanical stimuli. nih.govnih.gov
In rats, systemically and intrathecally administered immepip produced a dose-dependent decrease in nociceptive responses to low-intensity mechanical tail pinch, an effect that was blocked by an H3 receptor antagonist. nih.gov The localization of H3 receptors on sensory neurons in the dorsal root ganglia and on sensory fibers within the spinal cord supports the hypothesis that agonists like Imetit dihydrobromide could exert their effects by inhibiting the release of neurotransmitters from these primary afferent fibers. nih.gov
Modulation of Sympathetic Outflow and Baroreflex Sensitivity
Activation of central histamine H3 receptors has been demonstrated to modulate sympathetic outflow and baroreflex sensitivity in preclinical animal models. In conscious rabbits, administration of an H3 receptor agonist resulted in hypotension and tachycardia, alongside a significant decrease in the gain of the baroreflex. nih.govnih.gov This suggests that H3 receptor activation can interfere with the central regulation of sympathetic tone. nih.gov The study concluded that these effects were likely due to an inhibition of sympathetic transmission in the periphery or interference with central sympathetic regulation, rather than a direct effect on the heart, as the agonist had no effect on sympathetic responses in isolated rabbit atria. nih.gov
Further supporting a role for H3 receptors in the modulation of sympathetic outflow, another study in pithed rats demonstrated that activation of prejunctional H3 receptors can inhibit the cardioaccelerator responses to preganglionic sympathetic nerve stimulation. This indicates an inhibitory control of H3 receptors on the sympathetic drive to the heart.
The observed decrease in baroreflex gain without affecting the heart rate range points towards a complex interaction of the H3 receptor in this reflex pathway. nih.gov The centrally acting H3 antagonist thioperamide (B1682323) was shown to cause a rightward shift in the baroreflex curve, suggesting a tonic role for central H3 receptors in baroreflex regulation. nih.govnih.gov
Peripheral Systemic Effects
Regulation of Inflammatory and Allergic Responses
Imetit dihydrobromide has demonstrated significant anti-inflammatory effects in preclinical models of allergic rhinitis. In studies using ovalbumin-sensitized guinea pigs, Imetit was shown to suppress the symptoms of allergic rhinitis. nih.govscirp.orgresearchgate.net The administration of Imetit led to a notable decrease in nasal symptoms. scirp.org
One proposed mechanism for this anti-inflammatory action is the inhibition of substance P (SP) release from sensory nerve endings. scirp.org Studies have shown that Imetit decreased the concentration of SP and its receptor in the nasal mucosa of guinea pigs with experimentally induced allergic rhinitis. scirp.org
In addition to reducing nasal symptoms, Imetit also demonstrated an ability to suppress the up-regulated cough reflex associated with allergic rhinitis. nih.govscirp.org This antitussive effect is also thought to be linked to its interaction with SP. scirp.org The table below summarizes the key findings from a study investigating the effects of Imetit on allergic rhinitis and associated cough in a guinea pig model. nih.govscirp.org
| Treatment Group | Nasal Symptom Score (Median ± IQR) | Number of Coughs (Median ± IQR) |
| Allergic Rhinitis Control | Not explicitly stated, but symptoms were up-regulated | 16 ± 1 |
| Imetit (1 mg/kg) | Suppressed nasal symptoms (data not significant) | 12 ± 1 (data not significant) |
| Imetit (2 mg/kg) | Significantly suppressed nasal symptoms | 6 ± 2 (significant reduction) |
Data adapted from a study in ovalbumin-sensitized guinea pigs. nih.govscirp.org
These findings suggest that Imetit dihydrobromide exerts anti-inflammatory effects in the context of allergic rhinitis, likely through the modulation of neuropeptide release, leading to the alleviation of both nasal and respiratory symptoms.
Impact on Nasal Symptoms and Mucosal Pathology
In preclinical animal models of allergic rhinitis (AR), Imetit dihydrobromide has demonstrated a notable impact on nasal symptoms and underlying mucosal pathology. Studies utilizing ovalbumin (OVA)-sensitized guinea pigs, a common model for upper airway cough syndrome, have shown that the histamine H3 receptor (H3R) agonist imetit can suppress the clinical signs of AR. scirp.orgnih.govresearchgate.net The evaluation of AR in these models is based on the occurrence of typical symptoms such as sneezing, nasal and conjunctival discharge, and audible nasal acoustic phenomena. nih.govresearchgate.net
Treatment with imetit at a dose of 2 mg/kg resulted in a significant suppression of these allergic rhinitis symptoms. scirp.orgnih.gov A lower dose of 1 mg/kg also produced a mild decrease in symptoms, although this did not always reach statistical significance. scirp.orgnih.gov Further research suggests that imetit administration can also decrease the pathological changes within the nasal mucosa associated with the allergic response. scirp.org The mechanism underlying these effects is believed to involve the inhibition of substance P release from sensory nerve endings in the nasal passages. scirp.orgnih.gov
| Animal Model | Compound | Key Finding | Potential Mechanism |
|---|---|---|---|
| OVA-Sensitized Guinea Pigs | Imetit Dihydrobromide (2 mg/kg) | Significantly suppressed nasal symptoms (sneezing, discharge). scirp.orgnih.gov | Inhibition of substance P release from sensory nerves. scirp.org |
| OVA-Sensitized Guinea Pigs | Imetit Dihydrobromide (1 mg/kg) | Mild, non-significant decrease in nasal symptoms. scirp.orgnih.gov | Inhibition of substance P release from sensory nerves. scirp.org |
Antitussive Properties in Cough Hypersensitivity Models
Imetit dihydrobromide has been investigated for its potential antitussive effects in animal models of cough hypersensitivity, which often accompanies inflammatory upper airway diseases. scirp.org In a model using ovalbumin (OVA)-sensitized guinea pigs, the induction of allergic rhinitis led to a significant increase in cough sensitivity, demonstrated by an increased number of coughs in response to citric acid inhalation. scirp.orgnih.gov
Pre-treatment with imetit showed a dose-dependent antitussive effect. A 2 mg/kg dose of imetit significantly decreased the number of induced cough bursts, reducing the median count from 16 to 6. nih.gov This higher dose also significantly prolonged the cough latency, which is the time until the first cough occurs, from a median of 66 seconds to 192 seconds. scirp.org A lower dose of 1 mg/kg produced a mild decrease in the cough response, but the effect was not statistically significant. scirp.orgnih.gov These findings suggest that, in addition to alleviating nasal symptoms, imetit possesses antitussive properties in the context of upper airway inflammation. scirp.org
| Parameter | Allergic Rhinitis (Control) | Imetit Dihydrobromide (1 mg/kg) | Imetit Dihydrobromide (2 mg/kg) |
|---|---|---|---|
| Number of Coughs (median ± IQR) | 16 ± 1 scirp.orgnih.gov | 12 ± 1 scirp.orgnih.gov | 6 ± 2 nih.gov |
| Cough Latency (seconds, median ± IQR) | 66 ± 18 scirp.org | Not Significantly Influenced nih.gov | 192 ± 20 scirp.org |
Influence on Peripheral Nerve Firing and Associated Physiological Responses
The pharmacological activity of Imetit dihydrobromide involves the modulation of peripheral sensory nerve function. As a histamine H3 receptor agonist, imetit can inhibit the release of neuropeptides, such as substance P and Calcitonin Gene-Related Peptide (CGRP), from sensory nerve terminals. nih.gov This inhibitory action on peptidergic sensory nerves is a key mechanism contributing to the anti-inflammatory properties observed with H3 agonists. nih.gov
In preclinical models, the activation of peripheral H3 receptors has been shown to attenuate physiological responses associated with neurogenic inflammation, such as swelling. nih.gov For example, studies with H3 agonists in formalin-induced inflammation models indicate that these compounds can reduce edema by acting on the peripheral terminals of sensory fibers. nih.gov While direct measurements of nerve firing rates following imetit administration are not extensively detailed, the inhibition of neuropeptide release is a direct consequence of reduced excitability and activity in these peripheral nerves. nih.gov This modulation of sensory nerve activity underlies the compound's ability to influence local inflammatory and nociceptive processes. nih.govnih.gov
Histamine Receptor Involvement in Pruritus Models
The role of Imetit dihydrobromide in pruritus (itch) has been explored in preclinical models, highlighting the involvement of multiple histamine receptors. In studies using BalbC mice, intradermal injections of imetit, which acts as an agonist at both H3 and H4 receptors, induced a dose-dependent scratching response. nih.gov
The scratching behavior evoked by imetit was significantly reduced by pre-treatment with thioperamide, a compound that antagonizes both H3 and H4 receptors, confirming the involvement of these receptors in the pruritic response. nih.gov However, imetit was observed to induce less scratching compared to more selective H1 or H4 receptor agonists. nih.gov These findings contribute to the understanding that, in addition to the well-established role of H1 receptors, the activation of H4 receptors is also a significant pathway for inducing itch in mice. nih.gov The specific contribution of the H3 receptor in this model was complex to isolate, as the available pharmacological tools like imetit and thioperamide act on more than one histamine receptor subtype. nih.gov
| Compound | Animal Model | Effect | Key Finding |
|---|---|---|---|
| Imetit Dihydrobromide | BalbC Mice | Induced dose-dependent scratching. nih.gov | Maximal scratching was 69±23 bouts; effect was reduced by an H3/H4 antagonist. nih.gov |
| Histamine | BalbC Mice | Induced dose-dependent scratching. nih.gov | Response reduced by H1 and H3/H4 antagonists. nih.gov |
| HTMT (H1 agonist) | BalbC Mice | Induced dose-dependent scratching. nih.gov | Response reduced by H1 antagonist but not H3/H4 antagonist. nih.gov |
| Clobenpropit (H4 agonist) | BalbC Mice | Induced dose-dependent scratching. nih.gov | Response reduced by H3/H4 antagonist but not H1 antagonist. nih.gov |
Structure Activity Relationships Sar and Rational Design of Imetit Dihydrobromide Analogs
Molecular Structural Features Contributing to Agonistic Activity
Imetit (B1201578), chemically known as S-[2-(4-imidazolyl)ethyl]isothiourea, possesses distinct structural features that are fundamental to its potent agonistic activity at H3 and H4 receptors. The molecule can be deconstructed into two primary components: the imidazole (B134444) ring and the flexible ethylisothiourea side chain.
The Imidazole Ring: This moiety is a common feature among many histamine (B1213489) receptor ligands and is essential for recognition and binding. It mimics the endogenous agonist, histamine. For H3R agonists, the imidazole ring is considered an essential structural feature for activity.
The Isothiourea Group: The extended structure of Imetit, conferred by the isothiourea group, is a key determinant of its high potency. This group allows for specific interactions within the orthosteric binding pocket of the receptors. Cryo-electron microscopy studies of Imetit bound to the H4 receptor have revealed that the isothiourea moiety occupies a distinct "aromatic slot," a ligand-specific binding pocket formed by conformational changes in residues like Phe344. This interaction is crucial for its high binding affinity uu.nlnih.govresearchgate.net.
Side Chain Flexibility: The ethyl linker provides rotational freedom, allowing the imidazole and isothiourea groups to adopt an optimal orientation for receptor interaction. However, this flexibility is not always ideal for maximizing affinity, which has led to the development of conformationally constrained analogs uu.nl.
At the H4 receptor, Imetit demonstrates stronger interactions with peripheral residues such as Cys98 and Thr99 compared to histamine, which contributes to its high binding affinity uu.nlnih.gov. While it acts as a full agonist at H3 receptors in functional assays, some studies at the receptor level suggest it may behave as a strong partial agonist nih.gov. Imetit is significantly more potent than histamine, reported to be about 4 times more potent than (R)-alpha-methylhistamine and 60 times more potent than histamine at the H3 receptor nih.gov.
Comparative Analysis of Imidazole-Based Ligands in Receptor Interaction
The pharmacological profile of Imetit becomes clearer when compared with other imidazole-based ligands, such as the endogenous agonist histamine and other synthetic agonists like (R)-alpha-methylhistamine and proxyfan. These comparisons reveal subtle but critical differences in how their structures influence receptor affinity and selectivity.
Imetit was initially developed as a selective H3R agonist but also demonstrates high affinity for the H4R uu.nl. While both Imetit and histamine share the imidazole backbone, their binding modes differ significantly. Due to its larger isothiourea moiety, Imetit has a greater surface area than histamine (372.3 Ų vs. 267.8 Ų) uu.nl. This allows Imetit to form more extensive contacts within the receptor binding pocket. For instance, at the H4R, the imidazole ring of Imetit coordinates 1.8 Šcloser to the transmembrane helix 3 (TM3) than histamine's does uu.nl.
The affinity of various imidazole-based ligands varies between the H3 and H4 receptors, highlighting differences in the receptors' binding pockets. While many H3R ligands show considerable affinity for H4R, the SAR profiles for the two receptors are distinct nih.gov.
Binding Affinities (Ki, nM) of Imidazole-Based Ligands at Human H3 and H4 Receptors
A comparison of the binding affinities of Imetit and other related imidazole-based ligands for the human histamine H3 (hH3R) and H4 (hH4R) receptors. Lower Ki values indicate higher binding affinity.
| Compound | hH3R Ki (nM) | hH4R Ki (nM) | Selectivity (H4R Ki / H3R Ki) |
|---|---|---|---|
| Imetit | 0.2–1.6 | 1–6 | ~3-5 fold for H3R |
| Histamine | 20-125 | 8.1 | Selective for H4R |
| (R)-alpha-methylhistamine | 0.8-2.0 | 100-200 | >50 fold for H3R |
| Proxyfan | 2.7–5.0 | 34 | ~10 fold for H3R |
Data sourced from multiple studies nih.govnih.gov. Ranges are provided to reflect variability across different experimental conditions.
This comparative analysis underscores that while the imidazole ring is a common anchor, modifications to the side chain are critical in defining the affinity and selectivity profile of the ligand for different histamine receptor subtypes.
Strategies for Modifying Receptor Affinity and Selectivity through Structural Alterations
SAR studies on Imetit and related compounds have illuminated several strategies for rationally designing analogs with altered receptor affinity and selectivity. These strategies involve modifying the core structure of Imetit, including the side chain length, rigidity, and the nature of the terminal group.
Modification of the Isothiourea Moiety: The isothiourea group is critical for agonist activity, but altering it can dramatically change the pharmacological profile. Replacing it with an isosteric isourea group can retain potent agonistic activity. However, more substantial modifications, such as N,N'-dibutyl substitution on a propyl-isothiourea chain, can convert the molecule from a potent agonist into a very potent antagonist (Ki = 1.5 nM) nih.govugr.es. This demonstrates that the terminal basic group can be modified to switch efficacy from agonism to antagonism.
Altering Side Chain Length and Flexibility: The length of the alkyl chain connecting the imidazole ring to the basic group influences both affinity and efficacy.
In conformationally constrained analogs like Immepip (B124233), which incorporates a piperidine (B6355638) ring into the side chain, the spacer length is critical. Increasing or decreasing the spacer length relative to Immepip leads to a decrease in H3R affinity and can reduce a full agonist to a partial agonist or even a neutral antagonist uu.nlsemopenalex.org.
This suggests that an optimal chain length is required to position the key functional groups correctly for productive receptor interaction and activation.
Substitution on the Imidazole Ring and Side Chain: Introducing small substituents can profoundly impact selectivity between H3R and H4R.
Methyl substitutions on the side chain (α or β positions) of histamine derivatives tend to retain nanomolar potency at the H3R but dramatically decrease affinity for the H4R. For example, (±)-α,β-dimethylhistamine is a potent and highly selective H3R agonist nih.gov.
Conversely, substitution on the imidazole ring itself, such as in 4-methylhistamine, results in a compound that is a potent and selective H4R agonist nih.gov. This highlights that the two receptor subtypes have different steric and electronic requirements around the core imidazole scaffold.
These findings provide a clear roadmap for the rational design of new compounds. By systematically modifying chain length, conformational rigidity, and terminal group substitutions, it is possible to fine-tune a ligand's affinity and selectivity for H3R versus H4R and to control its efficacy from full agonism to antagonism.
Impact of Structural Modifications on Blood-Brain Barrier Permeability
A significant challenge in the development of centrally-acting histamine receptor ligands is ensuring adequate penetration across the blood-brain barrier (BBB). The physicochemical properties of a molecule, such as its lipophilicity, polarity, size, and hydrogen bonding capacity, are key determinants of its ability to cross the BBB.
Imetit and many of its early imidazole-based analogs exhibit poor BBB penetration nih.govoup.com. This is largely attributed to the inherent polarity of the molecule, stemming from two key structural features:
The Imidazole Ring: This heterocyclic group is relatively polar and can engage in hydrogen bonding, which is unfavorable for passive diffusion across the lipophilic BBB.
The Isothiourea Group: This terminal group is also polar and typically protonated at physiological pH, further reducing lipophilicity and hindering brain penetration.
SAR studies aimed at developing centrally-acting H3R antagonists have focused on overcoming these limitations. The primary strategies involve structural modifications to increase lipophilicity and reduce polarity:
Replacement of the Imidazole Ring: A major strategy has been to replace the imidazole moiety with more lipophilic, non-imidazole heterocycles or aromatic groups. This approach has led to the development of numerous potent H3R antagonists with improved CNS penetration nih.govnih.gov. This change also helps to avoid the inhibition of cytochrome P450 enzymes, a common liability associated with imidazole-containing compounds nih.gov.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro tool used to predict the passive transport of potential CNS drug candidates across the BBB, allowing for early assessment of structural modifications on permeability nih.govnih.gov. By optimizing physicochemical properties—increasing lipophilicity (logP) while controlling molecular weight, tPSA, and HBD count—it is possible to design Imetit-based analogs or novel H3R ligands with significantly enhanced brain penetration for the treatment of neurological disorders.
Advanced Methodologies and Experimental Approaches in Imetit Dihydrobromide Research
Radioligand Binding and Functional Receptor Assays for Ligand Characterization
The initial characterization of a ligand's interaction with its receptor is fundamentally dependent on radioligand binding and functional receptor assays. These techniques are essential for determining the affinity and efficacy of compounds like Imetit (B1201578) dihydrobromide at their target receptors.
Radioligand binding assays are widely used to determine the affinity of a ligand for a receptor. nih.gov These experiments typically involve incubating a radiolabeled ligand with a tissue preparation, cell homogenate, or cultured cells expressing the receptor of interest. nih.gov For Imetit dihydrobromide, competition binding assays have been employed to determine its binding affinity (Ki) at histamine (B1213489) receptors. In these assays, increasing concentrations of unlabeled Imetit compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. researchgate.net Studies have shown that Imetit is an extremely potent, high-affinity agonist at H3 and H4 receptors, with Ki values of 0.3 nM and 2.7 nM, respectively. tocris.comcaymanchem.comrndsystems.com It demonstrates high selectivity for these receptors over H1 and H2 receptors, where it shows no significant binding at concentrations up to 100 µM. caymanchem.com
Functional receptor assays complement binding assays by measuring the biological response initiated by the ligand-receptor interaction. These assays are crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist. For Imetit, functional assays have confirmed its role as a potent agonist. For instance, in isolated rat cerebral cortex slices, Imetit was shown to reduce potassium-induced increases in histamine levels with a half-maximal effective concentration (EC50) of 2.8 nM, a functional hallmark of H3 receptor activation. caymanchem.com
| Receptor | Ki Value (nM) | Reference |
|---|---|---|
| Histamine H3 Receptor | 0.3 | tocris.comcaymanchem.comrndsystems.com |
| Histamine H4 Receptor | 2.7 | tocris.comcaymanchem.comrndsystems.com |
| Histamine H1 Receptor | >100,000 | caymanchem.com |
| Histamine H2 Receptor | >100,000 | caymanchem.com |
In Vitro Cell-Based Assays for Mechanistic Elucidation (e.g., Eosinophil Shape Change Assay)
To delve deeper into the cellular mechanisms triggered by Imetit dihydrobromide, researchers utilize a variety of in vitro cell-based assays. These assays provide a controlled environment to study specific cellular responses, such as signal transduction pathways and morphological changes.
A prominent example is the eosinophil shape change assay. Eosinophils are key inflammatory cells in allergic diseases, and their activation can be measured by changes in their morphology. Histamine, via the H4 receptor, has been shown to induce a concentration-dependent shape change in human eosinophils. nih.gov Imetit dihydrobromide, as an H4 receptor agonist, effectively mimics this action. tocris.comrndsystems.com Studies have demonstrated that Imetit induces a shape change in eosinophils with an EC50 of 25 nM. tocris.comrndsystems.com This response is specifically mediated by the H4 receptor, as it can be blocked by H3/H4 receptor antagonists like thioperamide (B1682323), but not by antagonists for H1 or H2 receptors. nih.gov The shape change is linked to actin polymerization and is mediated by coupling to a Gαi/o G-protein. nih.gov
| Assay | Cell/Tissue Type | Measured Response | EC50 Value (nM) | Reference |
|---|---|---|---|---|
| Eosinophil Shape Change | Human Eosinophils | Change in Forward Scatter | 25 | tocris.comrndsystems.com |
| Histamine Release Inhibition | Rat Cerebral Cortex Slices | Reduction of K+-induced Histamine Release | 2.8 | caymanchem.com |
Development and Application of Relevant Animal Models for Disease Pathophysiology
Animal models are indispensable for understanding the physiological effects of a compound in a whole organism and for evaluating its therapeutic potential in various disease states. mdpi.com Imetit dihydrobromide has been studied in several animal models, particularly those related to allergic inflammation and airway diseases.
One such model is the ovalbumin (OVA)-sensitized guinea pig model of allergic rhinitis (AR) and upper airway cough syndrome (UACS). scirp.orgnih.gov In this model, sensitized guinea pigs are challenged with the allergen, leading to symptoms of AR and an enhanced cough reflex. scirp.orgnih.gov Studies using this model have shown that Imetit dihydrobromide can significantly suppress nasal symptoms. scirp.org Furthermore, it demonstrated a dose-dependent antitussive effect, significantly reducing the number of coughs induced by citric acid inhalation. scirp.orgnih.gov These findings suggest that H3 receptor agonists like Imetit have therapeutic potential in managing symptoms associated with upper airway inflammation. scirp.org The antitussive effect is thought to be mediated through both peripheral actions on the nasal mucosa and central actions, as Imetit can cross the blood-brain barrier. scirp.org
| Animal Model | Parameter Measured | Effect of Imetit | Reference |
|---|---|---|---|
| OVA-Sensitized Guinea Pigs | Nasal Symptoms of Allergic Rhinitis | Significantly Suppressed | scirp.org |
| Citric Acid-Induced Coughs | Significantly Decreased | scirp.orgnih.gov |
Electrophysiological Techniques for Assessing Neuronal Activity and Neurotransmission
Given the crucial role of the histamine H3 receptor as a presynaptic autoreceptor and heteroreceptor in the central nervous system, electrophysiological techniques are vital for studying the effects of Imetit dihydrobromide on neuronal activity and neurotransmission. scirp.org These methods allow for the direct measurement of electrical properties of neurons, providing insights into how H3 receptor activation modulates neural circuits.
Electrophysiological recordings have shown that histaminergic neurons in the tuberomammillary nucleus (TMN) are most active during wakefulness and less active during sleep, highlighting their role in arousal. researchgate.net As an H3 receptor agonist, Imetit would be expected to inhibit the firing of these neurons, a key mechanism for its effects on the sleep-wake cycle.
Furthermore, H3 receptors are known to modulate the release of other neurotransmitters, including GABA. nih.gov In rat striatal slices, the activation of H3 receptors has been shown to strongly inhibit the depolarization-induced, dopamine (B1211576) D1 receptor-dependent release of GABA. nih.gov This inhibitory effect can be potently mimicked by H3 agonists and reversed by H3 antagonists. nih.gov Electrophysiological studies, such as patch-clamp recordings, can be used to investigate the precise mechanisms by which Imetit, acting on presynaptic H3 receptors, modulates synaptic transmission and neuronal excitability in various brain regions.
Molecular Docking and Computational Chemistry Approaches in Ligand-Receptor Interaction Studies
Molecular docking and computational chemistry have become powerful tools in drug discovery and pharmacological research. nih.gov These in silico methods allow researchers to predict and analyze the interaction between a ligand, like Imetit, and its receptor at an atomic level. researchgate.net
The process often begins with homology modeling if the crystal structure of the target receptor is unavailable. rsc.org A three-dimensional model of the receptor is built based on the known structure of a related protein. rsc.org Subsequently, molecular docking simulations are performed to place the ligand into the binding site of the receptor model. These simulations calculate the binding energy and predict the most favorable binding pose, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. rsc.orgnih.gov
For histamine receptors, docking studies have provided insights into the binding modes of various agonists and antagonists, helping to explain their structure-activity relationships. researchgate.net Although specific docking studies for Imetit were not detailed in the provided sources, this methodology is crucial for understanding how Imetit's isothiourea group and imidazole (B134444) ring interact with specific amino acid residues within the H3 and H4 receptor binding pockets. Furthermore, molecular dynamics simulations can be used to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the binding event. nih.govrsc.org These computational approaches are invaluable for the rational design of new ligands with improved affinity and selectivity. mdpi.com
Theoretical Implications and Future Research Directions for Imetit Dihydrobromide
Elucidating the Broader Physiological and Pathophysiological Roles of Histamine (B1213489) H3 and H4 Receptors
The discovery of the histamine H3 and H4 receptors (H3R and H4R) has significantly expanded the understanding of histamine's role beyond its classic functions in allergy and gastric acid secretion. nih.govnih.gov These receptors present promising targets for new therapeutic interventions across a range of diseases. nih.govresearchgate.net Imetit (B1201578) dihydrobromide, as a potent agonist for both H3 and H4 receptors, serves as a critical tool in exploring the nuanced roles of these receptors in health and disease. caymanchem.comtocris.com
The histamine H3 receptor is predominantly located in the central nervous system (CNS), where it acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters like serotonin (B10506), dopamine (B1211576), norepinephrine (B1679862), and acetylcholine. helsinki.fiwikipedia.org This regulatory function implicates the H3 receptor in a variety of neurological and psychiatric conditions, including cognitive impairment, schizophrenia, sleep-wake disorders, epilepsy, and neuropathic pain. nih.govresearchgate.net The localization of H3 receptors also extends to the myenteric plexus, suggesting a role in gastrointestinal motility. youtube.com
Conversely, the histamine H4 receptor is primarily expressed in hematopoietic cells, such as mast cells, eosinophils, and T cells, indicating its significant involvement in immune and inflammatory responses. nih.govwikipedia.org Activation of H4 receptors is linked to immune cell recruitment, cytokine production, and the modulation of allergic and inflammatory conditions. nih.govwikipedia.org Preclinical data strongly suggest the therapeutic potential of targeting H4R in allergy, inflammation, autoimmune disorders, and even cancer. nih.govresearchgate.net
The overlapping yet distinct distributions and functions of H3 and H4 receptors create a complex signaling landscape. The structural similarities between these two receptors can present challenges in developing highly selective ligands, which is crucial for precisely dissecting their individual physiological and pathophysiological roles. nih.govresearchgate.net
Key Characteristics of Histamine H3 and H4 Receptors
| Feature | Histamine H3 Receptor (H3R) | Histamine H4 Receptor (H4R) |
| Primary Location | Central Nervous System (CNS), Myenteric Plexus nih.govyoutube.com | Hematopoietic cells (mast cells, eosinophils, T cells) nih.govwikipedia.org |
| Primary Function | Neurotransmission, feedback inhibition of histamine release nih.govyoutube.com | Immunomodulation, inflammation, chemotaxis nih.govwikipedia.org |
| Signaling Pathway | Gαi/o-coupled (inhibitory) nih.gov | Gαi/o-coupled (inhibitory) frontiersin.org |
| Pathophysiological Involvement | Cognitive disorders, schizophrenia, sleep disorders, neuropathic pain nih.gov | Allergy, inflammation, autoimmune diseases, pruritus nih.govnih.gov |
Future research utilizing compounds like Imetit dihydrobromide will be instrumental in further clarifying the intricate interplay between H3 and H4 receptor signaling pathways. A deeper understanding of these mechanisms is essential for the development of targeted therapies that can exploit the specific functions of each receptor subtype while minimizing off-target effects.
Translational Potential of H3/H4 Agonism in Preclinical Disease Models
The dual agonism of Imetit dihydrobromide at H3 and H4 receptors presents a unique pharmacological profile with significant translational potential in various preclinical disease models. Research in this area aims to bridge the gap between basic science and clinical application by demonstrating the therapeutic utility of modulating these histamine receptor subtypes.
In the context of allergic diseases, particularly those affecting the upper airways, Imetit has shown promise. In a guinea pig model of allergic rhinitis, Imetit dihydrobromide demonstrated the ability to suppress nasal symptoms and reduce cough hypersensitivity. scirp.orgnih.gov This suggests that H3 receptor agonism may offer a novel approach to managing conditions like upper airway cough syndrome (UACS), where neurogenic inflammation plays a key role. nih.gov The antitussive effect is thought to be mediated through the suppression of pro-inflammatory neuropeptides like substance P from afferent nerves in the nasal mucosa. scirp.org
The immunomodulatory role of the H4 receptor further supports the therapeutic potential of Imetit in inflammatory conditions. H4R activation is known to mediate eosinophil chemotaxis and shape change, key events in the inflammatory cascade of allergic reactions. tocris.comrndsystems.com By acting on H4 receptors, Imetit could potentially dampen the inflammatory response in allergic asthma and atopic dermatitis. nih.gov
Beyond allergy and inflammation, the involvement of H3 receptors in neurotransmitter regulation opens avenues for exploring the utility of H3/H4 agonists in neurological and psychiatric disorders. While much of the focus in CNS-related conditions has been on H3 receptor antagonists for enhancing cognitive function, the effects of H3 agonism are also being investigated. nih.gov For instance, studies have explored the impact of H3 receptor activation on conditions like obesity and diabetes mellitus, suggesting a broader metabolic role for this receptor. tocris.com
Preclinical Findings for Imetit Dihydrobromide
| Disease Model | Key Findings with Imetit Dihydrobromide | Implicated Receptor(s) |
| Allergic Rhinitis & Cough | Suppressed nasal symptoms and significantly reduced cough count in sensitized guinea pigs. nih.gov | Primarily H3R scirp.org |
| Inflammation | Induces shape change in eosinophils, a key inflammatory cell. tocris.com | H4R rndsystems.com |
| Pain/Nociception | Increases scratching behavior in mice. caymanchem.com | H3R caymanchem.com |
| Neurotransmission | Reduces potassium-induced histamine release in rat cerebral cortex slices. caymanchem.com | H3R caymanchem.com |
The translational potential of Imetit and similar H3/H4 agonists will depend on carefully designed preclinical studies that can dissect the relative contributions of each receptor to the observed therapeutic effects. Further research is needed to validate these findings in a wider range of disease models and to understand the long-term consequences of sustained H3/H4 receptor activation.
Development of Novel Research Tools and Probes Based on Imetit Dihydrobromide
The unique pharmacological profile of Imetit dihydrobromide, with its high affinity for both H3 and H4 receptors, makes it an excellent scaffold for the development of novel research tools and chemical probes. caymanchem.comtocris.com These tools are essential for advancing our understanding of histamine receptor biology, from mapping their distribution in tissues to investigating their role in complex signaling networks.
One promising area is the creation of radiolabeled or fluorescently tagged versions of Imetit. Such probes would enable researchers to visualize the location and density of H3 and H4 receptors in different tissues and cell types with high precision. This could be particularly valuable for studying receptor expression changes in disease states or in response to therapeutic interventions.
Furthermore, Imetit can serve as a starting point for developing more selective agonists or antagonists. By systematically modifying its chemical structure, medicinal chemists can aim to create new compounds with enhanced affinity for either the H3 or H4 receptor, or with specific properties that make them suitable for particular experimental applications. For example, photoaffinity probes based on the Imetit structure could be used to irreversibly label and identify receptor-interacting proteins, providing insights into the downstream signaling pathways.
The development of activity-based probes (ABPs) represents another exciting frontier. While ABPs are traditionally used to study enzyme activity, the principles could be adapted to create probes that covalently bind to activated H3 or H4 receptors. nih.gov Such tools would allow for the direct measurement of receptor activation in complex biological samples, offering a more dynamic view of histamine signaling than can be obtained with traditional binding assays.
The generation of these novel research tools is not without its challenges. A key consideration is maintaining the high affinity and desired pharmacological activity of the parent compound while incorporating the necessary tags or reactive groups. nih.gov Despite these hurdles, the development of Imetit-based probes holds immense potential for accelerating research into the roles of H3 and H4 receptors in health and disease.
Emerging Research Areas and Unexplored Molecular Mechanisms of Imetit Dihydrobromide Action
While the primary actions of Imetit dihydrobromide are understood to be mediated through the H3 and H4 receptors, there remain several emerging research areas and unexplored molecular mechanisms that warrant further investigation. A deeper understanding of these aspects could reveal novel therapeutic applications for Imetit and similar compounds.
One area of growing interest is the potential for H3 and H4 receptor "crosstalk" with other receptor systems. G protein-coupled receptors (GPCRs), including the histamine receptors, are known to form heterodimers or oligomers with other receptors, which can alter their signaling properties. Investigating whether H3 and H4 receptors interact with other GPCRs could uncover new layers of regulation in histamine signaling and provide rationales for combination therapies.
The intracellular signaling pathways activated by Imetit also merit more detailed exploration. Beyond the canonical Gαi/o-mediated inhibition of adenylyl cyclase, it is possible that H3 and H4 receptor activation by Imetit could engage other signaling effectors, such as β-arrestins, which can initiate distinct downstream cellular responses. Elucidating these non-canonical signaling pathways could explain some of the more nuanced physiological effects of Imetit.
Recent structural studies of histamine receptors, such as the cryo-EM structure of the H1 receptor, have provided unprecedented insights into the molecular basis of ligand recognition and receptor activation. nih.gov Similar structural studies of the H3 and H4 receptors in complex with Imetit would be invaluable for understanding the precise molecular interactions that govern its dual agonism. This knowledge could, in turn, facilitate the structure-based design of new, more potent, and selective ligands. nih.gov
Finally, the role of H3 and H4 receptors in less-explored physiological contexts represents a significant opportunity for future research. For example, while the presence of H4 receptors in the CNS has been noted, their function in neurons is not well established. helsinki.fi Imetit could be a valuable tool for probing the potential role of H4 receptors in neuro-immunological disorders and neurodegenerative diseases where inflammation is a contributing factor. helsinki.fi Similarly, the full extent of H3 receptor involvement in peripheral tissues and metabolic regulation is still being uncovered.
By pursuing these emerging research directions, scientists can continue to build upon our current understanding of Imetit dihydrobromide and the histamine receptors it targets, potentially unlocking new therapeutic strategies for a wide range of human diseases.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Imetit dihydrobromide in vitro?
- Methodological Answer : Synthesis requires precise stoichiometric control due to the compound’s dihydrobromide salt formation. Key steps include:
- Purification : Use recrystallization in ethanol/water mixtures to remove impurities .
- Characterization : Validate purity via HPLC (≥95%) and confirm structural integrity using mass spectrometry (expected molecular ion peak at m/z 332.06 for C₆H₁₀N₄S·2HBr) .
- Stability Testing : Assess hygroscopicity under controlled humidity (e.g., 60–70% RH) to prevent degradation .
Q. How does Imetit dihydrobromide interact with histamine receptors, and what assays are optimal for evaluating its selectivity?
- Methodological Answer : Imetit is a potent H₃ receptor agonist. To assess selectivity:
- Radioligand Binding Assays : Use [³H]-N-α-methylhistamine in competition assays on HEK-293 cells expressing H₃ receptors. Measure IC₅₀ values and compare with H₁/H₂ receptor binding (e.g., using CHO-K1 cells) to confirm selectivity .
- Functional Assays : Monitor cAMP inhibition in H₃-transfected cells (EC₅₀ ~10 nM) versus H₁/H₂-mediated responses (e.g., calcium flux for H₁) .
Advanced Research Questions
Q. What experimental models are most suitable for studying Imetit dihydrobromide’s effects on respiratory pathologies, and how are confounding variables controlled?
- Methodological Answer :
- In Vivo Models : Dunkin Hartley guinea pigs are preferred for allergic rhinitis/cough hypersensitivity studies due to H₃ receptor homology with humans. Key parameters:
| Parameter | Specification | Reference |
|---|---|---|
| Dose Range | 0.1–10 mg/kg (intraperitoneal) | |
| Allergen Challenge | Ovalbumin sensitization + histamine aerosol | |
| Outcome Measures | Cough frequency, nasal airflow resistance |
- Confounding Controls : Standardize environmental conditions (21–22°C, 60–70% humidity) and pre-acclimate animals to reduce stress-induced variability .
Q. How can contradictory findings about H₃ receptor agonism vs. antagonism in allergic airway diseases be resolved?
- Methodological Answer : Contradictions arise from tissue-specific receptor coupling (e.g., sympathetic nerve terminals vs. mast cells). Strategies include:
- Mechanistic Studies : Use selective H₃ antagonists (e.g., Thioperamide) alongside Imetit in dual-challenge models to isolate pre-synaptic (noradrenergic) vs. post-synaptic (mast cell) effects .
- Data Reconciliation : Apply meta-analysis frameworks to compare studies, focusing on dose-response relationships and receptor expression levels across tissues .
Q. What statistical approaches are recommended for analyzing dose-dependent responses in Imetit dihydrobromide studies?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Handling Outliers : Use Grubbs’ test for single datasets or robust regression for multi-experiment analyses .
- Power Analysis : Predefine sample sizes (e.g., n ≥ 8/group) to detect ≥30% effect size with 80% power (α = 0.05) .
Q. How can translational challenges be addressed when extrapolating Imetit dihydrobromide’s preclinical efficacy to human trials?
- Methodological Answer :
- Pharmacokinetic Bridging : Conduct allometric scaling from guinea pigs to humans, adjusting for differences in metabolic clearance (e.g., cytochrome P450 isoforms) .
- Biomarker Validation : Corrogate preclinical outcomes (e.g., nasal airflow resistance) with human biomarkers like fractional exhaled nitric oxide (FeNO) in early-phase trials .
Data Integrity & Ethical Considerations
Q. What protocols ensure reproducibility in Imetit dihydrobromide research?
- Methodological Answer :
- Data Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw HPLC chromatograms, receptor binding curves, and animal trial logs in supplementary materials .
- Ethical Compliance : Adhere to institutional guidelines (e.g., Comenius University’s animal welfare protocols) and GDPR for human-derived data in collaborative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
